molecular formula C8H9BrClNO B13046493 (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

Cat. No.: B13046493
M. Wt: 250.52 g/mol
InChI Key: QSBIUTUSSXOJJP-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the reaction.

    Reaction Steps: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL: Lacks the chiral center, making it less specific in biological interactions.

    2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL: Differing position of the chlorine atom affects its chemical reactivity and biological activity.

    2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL: The presence of fluorine instead of chlorine alters its electronic properties and reactivity.

Uniqueness

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

QSBIUTUSSXOJJP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)Cl

Origin of Product

United States

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